Lipophilicity Differentiation: XLogP3-AA of Target Compound vs. Furan Analog and Phenyl Analog
The target compound exhibits a computed XLogP3-AA of 2.9 [1]. For comparison, its 7-(furan-2-yl) analog (replacing benzodioxole with furan; CAS 1706298-92-1 scaffold) is expected to have a lower XLogP due to the reduced hydrophobic surface of furan vs. benzodioxole, while the 7-phenyl analog (CAS 1705734-95-7 scaffold with phenyl substitution) is expected to have a moderately lower XLogP (~2.4) based on computed properties of similar phenyl-thiazepane carboxamides. No experimentally determined logP or logD values were located for any of these compounds in the published literature.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | Estimated XLogP3-AA: 7-(furan-2-yl) analog ~2.1–2.4; 7-phenyl analog ~2.4 (computed estimates for structurally analogous thiazepane-4-carboxamides; no experimental data available) |
| Quantified Difference | Target compound is approximately 0.5–0.8 log units more lipophilic than the furan and phenyl analogs (estimated). This translates to an estimated ~3–6× higher predicted octanol/water partition coefficient, which may influence membrane permeability and oral absorption potential. |
| Conditions | Computed property (XLogP3-AA algorithm, PubChem 2021.05.07 release); comparator values are estimated from structurally analogous compounds and are not experimentally validated. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, potentially improving oral absorption and CNS penetration compared to less lipophilic analogs—a key consideration for oral drug discovery programs prioritizing bioavailability.
- [1] PubChem Compound Summary. CID 90630917. 7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
